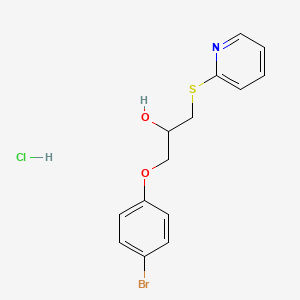

1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Description

1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-bromophenoxy group and a pyridin-2-ylthio moiety. The hydrochloride salt enhances its solubility, a common pharmaceutical formulation strategy for improved bioavailability.

Properties

IUPAC Name |

1-(4-bromophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKFMJNZTJLYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps. One common approach is to start with 4-bromophenol and react it with 2-chloropyridine to form the corresponding ether. Subsequent reactions with appropriate thiols and alcohols can lead to the formation of the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenols or pyridines.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on cellular processes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromophenoxy and pyridin-2-ylthio groups may interact with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on substituents, purity, and pharmacological implications.

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations

Structural Variations and Pharmacological Implications The target compound shares a propan-2-ol backbone with β-blockers like metoprolol and nadolol but differs in substituents. Compound 21 (from ) shares the 4-bromophenoxy group with the target compound but replaces the pyridinylthio with a dibenzylamino group. This substitution reduces sulfur-mediated reactivity but increases steric bulk, which may affect membrane permeability .

Synthesis and Purity Compound 21 was synthesized with 97.85% purity via epoxide ring-opening with dibenzylamine, suggesting that the target compound could be synthesized using similar methods (e.g., reacting 2-[(4-bromophenoxy)methyl]oxirane with pyridin-2-thiol) . Nadolol impurities (e.g., Impurity F) highlight the importance of substituent control in API synthesis; minor changes (e.g., naphthalenyloxy vs. bromophenoxy) can lead to undesired by-products .

The hydrochloride salt improves solubility, a feature shared with benidipine hydrochloride () and nadolol impurities, aligning with pharmaceutical formulation standards .

Biological Activity

1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a bromophenoxy group, a pyridinylthio moiety, and a propanol group. The hydrochloride form enhances its solubility, facilitating biological testing and applications.

| Property | Details |

|---|---|

| IUPAC Name | 1-(4-bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol; hydrochloride |

| Molecular Formula | C14H14BrNO2S·HCl |

| Molecular Weight | 351.69 g/mol |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains using the agar disk diffusion method, showing notable inhibition zones particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | No activity | N/A |

| Listeria monocytogenes | 20 | 0.25 mg/mL |

The results indicate that the compound is more effective against Gram-positive bacteria, with a MIC as low as 0.25 mg/mL for Listeria monocytogenes, suggesting its potential use in treating infections caused by these pathogens .

The mechanism of action of this compound is believed to involve the inhibition of key enzymes or receptors in bacterial cells. The bromophenoxy and pyridinylthio groups may facilitate binding to these targets, disrupting normal cellular functions and leading to bacterial cell death.

Case Studies

-

Case Study on Antibacterial Efficacy

A study conducted on the efficacy of this compound involved treating infected mice with the compound. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an antibacterial agent. -

In Vitro Studies on Cytotoxicity

In vitro cytotoxicity assays revealed that the compound has a selective toxicity profile, exhibiting minimal effects on human cell lines while effectively targeting bacterial cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Potential Therapeutic Applications

Given its antimicrobial properties and selective toxicity, this compound may have applications in:

- Antibiotic Development: As a lead compound for new antibiotics targeting resistant bacterial strains.

- Pharmaceutical Formulations: Its solubility profile makes it suitable for various dosage forms including oral and injectable preparations.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Coupling 4-bromophenol with a thiol-containing pyridine derivative via nucleophilic substitution, using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) to facilitate the reaction .

- Step 2 : Introduction of the propan-2-ol backbone via epoxide ring-opening or alkylation, ensuring stoichiometric control to minimize byproducts .

- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ether .

- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Final purity ≥95% can be confirmed by NMR and LC-MS .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the bromophenoxy aromatic protons (δ 7.3–7.8 ppm) and pyridin-2-ylthio sulfur environment (δ 2.5–3.5 ppm for adjacent protons) .

- LC-MS : Verify molecular ion peaks ([M+H]+ at m/z ~399) and assess purity .

- X-ray Crystallography (if crystalline): Resolve 3D conformation to validate stereochemistry and hydrogen bonding patterns .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In vitro receptor binding assays : Screen against GPCRs or ion channels (e.g., serotonin or adrenergic receptors) due to structural similarity to piperazine/piperidine-containing ligands .

- Enzyme inhibition studies : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .

- Dose-response curves : Use concentrations ranging from 1 nM–100 µM, with positive controls (e.g., propranolol for β-blocker activity) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridin-2-ylthio and bromophenoxy moieties?

- Methodological Answer :

- Analog synthesis : Replace the bromine atom with Cl, F, or NO₂ to assess electronic effects on receptor affinity . Modify the pyridine ring with methyl or methoxy groups to evaluate steric/electronic contributions .

- Biological testing : Compare IC₅₀ values across analogs using radioligand displacement assays (e.g., [³H]-DHA for β-adrenergic receptors) .

- Computational modeling : Perform docking studies (AutoDock Vina) to map interactions with target binding pockets, focusing on hydrogen bonds with the propan-2-ol hydroxyl group .

Q. How can conflicting data on this compound’s solubility and stability be resolved?

- Methodological Answer :

- Solubility profiling : Test in buffers (pH 1–10) and DMSO/PBS mixtures using nephelometry. Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Stabilize formulations with antioxidants (e.g., BHT) if oxidation is observed .

- Controlled replicates : Ensure consistent storage conditions (−20°C, desiccated) and validate results across independent labs .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digestion and LC-MS/MS identification .

- CRISPR/Cas9 knockouts : Silence putative targets (e.g., GPCRs) in cell lines and assess loss of compound activity .

- In vivo pharmacokinetics : Administer radiolabeled compound (³H or ¹⁴C) in rodent models to track tissue distribution and metabolite formation .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure .

- Metabolite profiling : Identify active/inactive metabolites using hepatic microsome incubations and compare with in vivo outcomes .

- Dose recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., t½, Cmax) to align with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.